1-Benzyl-4-ethynylbenzene
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Overview
Description
1-Benzyl-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The Friedel-Crafts alkylation reaction is often employed to attach the benzyl group to the benzene ring. Subsequently, the ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
- Oxidation of the ethynyl group can yield aldehydes or ketones.
- Reduction of the benzyl group results in the formation of toluene derivatives.
- Substitution reactions produce a variety of substituted benzene compounds .
Scientific Research Applications
1-Benzyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-4-ethynylbenzene
- 4-Ethynyltoluene
Comparison: 1-Benzyl-4-ethynylbenzene is unique due to the presence of both a benzyl and an ethynyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-benzyl-4-ethynylbenzene |
InChI |
InChI=1S/C15H12/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-11H,12H2 |
InChI Key |
WLKKPTRZCRQBDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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